

# PSI-7410: A Technical Overview of a Key Sofosbuvir Metabolite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PSI-7410**  
Cat. No.: **B15602204**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **PSI-7410**, a crucial intermediate in the metabolic activation of the highly successful anti-Hepatitis C virus (HCV) drug, Sofosbuvir (also known as PSI-7977). Understanding the properties and formation of **PSI-7410** is essential for researchers in the fields of antiviral drug development, pharmacology, and infectious diseases.

## Core Molecular Data

A summary of the key quantitative data for **PSI-7410** is presented below, providing a clear reference for its fundamental chemical properties.

| Property          | Value          |
|-------------------|----------------|
| Molecular Formula | C10H15FN2O11P2 |
| Molecular Weight  | 420.18 g/mol   |
| CAS Number        | 1015073-44-5   |

## Mechanism of Action and Signaling Pathway

**PSI-7410** is not administered directly as a therapeutic agent but is a pivotal intracellular metabolite of the prodrug Sofosbuvir. Sofosbuvir, a phosphoramidate prodrug, is designed to efficiently deliver its active nucleoside monophosphate analog into hepatocytes, the primary

site of HCV replication. Once inside the cell, Sofosbuvir undergoes a series of enzymatic transformations to ultimately yield the active triphosphate form, PSI-7409 (GS-461203), which is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3][4][5][6]

The metabolic activation cascade is a critical component of Sofosbuvir's mechanism of action. This pathway ensures that the active antiviral agent is generated at the site of infection, maximizing its efficacy while minimizing potential systemic toxicity. **PSI-7410** exists as the diphosphate intermediate in this multi-step enzymatic conversion.

The process begins with the hydrolysis of the carboxyl ester of Sofosbuvir (or its parent compound PSI-7851) by cellular esterases such as human cathepsin A (CatA) and carboxylesterase 1 (CES1).[3][4][5][6] This is followed by the removal of the amino acid moiety by histidine triad nucleotide-binding protein 1 (Hint1), which results in the formation of the monophosphate metabolite, PSI-7411.[3][4][5][6] Subsequently, PSI-7411 is phosphorylated by UMP-CMP kinase to form the diphosphate **PSI-7410**.[3][4][6] The final and crucial step is the phosphorylation of **PSI-7410** by a nucleoside diphosphate kinase to produce the active triphosphate metabolite, PSI-7409.[3][4][6] This active form, PSI-7409, acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby halting viral replication.[2]

The following diagram illustrates the metabolic activation pathway of Sofosbuvir.



[Click to download full resolution via product page](#)

Caption: Metabolic activation of the prodrug Sofosbuvir to its active triphosphate form.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key experiments related to the study of **PSI-7410** and its parent compounds.

## HCV NS5B Polymerase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds against the HCV RNA-dependent RNA polymerase.

**Objective:** To quantify the in vitro inhibition of HCV NS5B polymerase activity by a test compound.

**Materials:**

- Purified recombinant HCV NS5B protein
- RNA template (e.g., a heterologous RNA template or a sequence derived from the HCV genome)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 1 mM dithiothreitol.
- Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
- Radiolabeled CTP ([<sup>33</sup>P]-CTP)
- Test compound (e.g., PSI-7409) at various concentrations
- Stop Solution: 100 mM EDTA
- DE81 filter discs
- Scintillation counter

**Procedure:**

- Prepare serial dilutions of the test compound in DMSO.

- In a reaction tube, combine the reaction buffer, RNA template, and the test compound dilution.
- Initiate the reaction by adding the purified HCV NS5B enzyme and the ribonucleoside triphosphate mix, including [<sup>33</sup>P]-CTP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).
- Stop the reaction by adding the stop solution.
- Spot the reaction mixture onto DE81 filter discs.
- Wash the filter discs to remove unincorporated nucleotides.
- Measure the incorporated radioactivity on the filter discs using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

## Antiviral Activity Assay in Cell Culture (HCV Replicon System)

This cell-based assay evaluates the ability of a compound to inhibit HCV replication within host cells.

**Objective:** To determine the EC<sub>50</sub> (50% effective concentration) of an antiviral compound against HCV replication in a cell-based system.

### Materials:

- Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene).
- Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).

- Test compound at various concentrations.
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.
- Reagents for a cell viability assay (e.g., MTS or CellTiter-Glo).

**Procedure:**

- Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density.
- Allow the cells to adhere overnight.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- To measure HCV replication, lyse the cells and measure the luciferase activity using a luminometer.
- In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a cell viability assay to determine the CC<sub>50</sub> (50% cytotoxic concentration).
- Calculate the percentage of inhibition of HCV replication for each compound concentration relative to a no-compound control.
- Determine the EC<sub>50</sub> value from the dose-response curve.
- The selectivity index (SI) can be calculated as CC<sub>50</sub> / EC<sub>50</sub>.

The following diagram outlines a general workflow for screening antiviral compounds.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and development of antiviral drugs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 3. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PSI-7410: A Technical Overview of a Key Sofosbuvir Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602204#psi-7410-molecular-weight-and-formula>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)